molecular formula C10H7ClN2O2 B8478416 1-(4-Chloro-2-nitrophenyl)pyrrole

1-(4-Chloro-2-nitrophenyl)pyrrole

Cat. No.: B8478416
M. Wt: 222.63 g/mol
InChI Key: YJAYXMXDORXKBG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)pyrrole is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

1-(4-chloro-2-nitrophenyl)pyrrole

InChI

InChI=1S/C10H7ClN2O2/c11-8-3-4-9(10(7-8)13(14)15)12-5-1-2-6-12/h1-7H

InChI Key

YJAYXMXDORXKBG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g (0.75 mole) of 2,5-dimethoxytetrahydrofuran are added dropwise to a stirred solution of 86.3 g (0.5 mole) of 4-chloro-2-nitroaniline in 500 ml. of glacial acetic acid. The solution is refluxed under a nitrogen atmosphere for 30 minutes, filtered, and poured into 2500 ml. of water. The aqueous solution is extracted with chloroform. The chloroform solution is dried with anhydrous sodium sulfate and concentrated to a brown oil. The brown oil is dissolved in an ether-petroleum ether-mixture and placed in a refrigerator overnight. An orange solid precipitates and is recrystallized from an ether petroleum ether mixture to give 1-(4-chloro-2-nitrophenyl) pyrrole, m.p. 55°-56° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
86.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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